Product packaging for 3-(Pyrrolidin-3-yl)aniline(Cat. No.:)

3-(Pyrrolidin-3-yl)aniline

Cat. No.: B12330965
M. Wt: 162.23 g/mol
InChI Key: NCCAHXJXZSQBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrrolidine (B122466) and Aniline (B41778) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring and the aniline moiety are privileged structures in the landscape of modern organic synthesis, largely due to their prevalence in biologically active compounds and their versatility as synthetic intermediates.

The pyrrolidine scaffold , a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. tandfonline.com Its non-planar, sp³-hybridized structure provides a three-dimensional framework that is crucial for creating molecules that can effectively interact with the complex topographies of biological targets like enzymes and receptors. nih.gov This structural feature allows for the precise spatial orientation of substituents, which can significantly influence a molecule's biological activity and pharmacokinetic profile. nih.gov The pyrrolidine nucleus is found in numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.comnih.govtandfonline.com Its derivatives have demonstrated a vast spectrum of pharmacological activities. tandfonline.comresearchgate.net The chemical flexibility of the pyrrolidine ring allows for modifications at various positions, enabling chemists to fine-tune the properties of new compounds. tandfonline.comtandfonline.com

The aniline scaffold , or aminobenzene, is one of the most fundamental building blocks in organic chemistry. It serves as a precursor for the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The amino group on the aromatic ring is a versatile functional handle that can undergo a wide range of chemical transformations. These include diazotization, acylation, alkylation, and various coupling reactions, which allow for the construction of more complex molecular architectures. In medicinal chemistry, the aniline substructure is a common feature in many drug molecules, where the amino group can act as a hydrogen bond donor or a key point for linking different pharmacophoric elements. The synthesis of various heterocyclic compounds often involves aniline or its derivatives as key starting materials. nih.govmdpi.com

Strategic Positioning of 3-(Pyrrolidin-3-yl)aniline as a Core Synthetic Building Block in Heterocyclic Chemistry

This compound is strategically positioned as a valuable synthetic building block because it merges the key features of both the pyrrolidine and aniline scaffolds into a single, versatile molecule. This compound is classified as a heterocyclic building block, available for research purposes, often as its more stable dihydrochloride (B599025) salt. bldpharm.comchemshuttle.com

Its utility lies in its bifunctional nature:

The aniline moiety provides a reactive site for a multitude of synthetic transformations. The primary aromatic amine can be readily derivatized to form amides, sulfonamides, ureas, and carbamates. It can also participate in carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination or Pictet-Spengler reactions, to construct more elaborate heterocyclic systems. For example, the amino group can be used to build fused ring systems or to link the core structure to other molecular fragments, as seen in the synthesis of complex pyrrole (B145914) derivatives. nih.gov

The pyrrolidine ring offers several key advantages. It imparts increased three-dimensionality and solubility compared to a flat aromatic system. nih.gov The secondary amine within the pyrrolidine ring can be functionalized, and the stereocenter at the 3-position of the ring allows for the development of chiral molecules, which is of paramount importance in modern drug discovery. nih.gov The synthesis of derivatives often focuses on creating new chemical entities by reacting the aniline portion while retaining the pyrrolidine core. nih.gov This strategy allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, for instance, in the development of enzyme inhibitors or receptor antagonists. nih.gov

The combination of a nucleophilic aromatic amine and a saturated heterocycle makes this compound an ideal starting material for producing diverse and complex heterocyclic structures, such as those containing oxadiazole rings or other pharmacologically relevant motifs. bldpharm.com

Current Research Trajectories and Future Potential in Contemporary Chemical Science

Current research involving scaffolds like pyrrolidine and aniline is heavily focused on the discovery of new therapeutic agents. Pyrrolidine derivatives are actively being investigated for a wide range of medicinal applications, including as anticancer and antidiabetic agents. tandfonline.com The development of novel synthetic methods to create substituted pyrrolidines remains a significant area of interest for organic chemists. tandfonline.comorganic-chemistry.org

The future potential of this compound as a building block is substantial. Its structure is well-suited for the following research directions:

Drug Discovery: By modifying the aniline and pyrrolidine functionalities, chemists can generate extensive libraries of novel compounds. These libraries can be screened against a multitude of biological targets to identify new lead compounds for various diseases. The inherent three-dimensionality of the pyrrolidine ring is a desirable feature for enhancing binding affinity and selectivity to protein targets. nih.gov Research into related aminophenyl-heterocycle structures has shown potent activity, for example, as tubulin polymerization inhibitors for anticancer applications, suggesting a promising avenue for derivatives of this compound. nih.gov

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.gov The potential to synthesize chiral derivatives of this compound opens up possibilities for developing new catalysts for stereoselective reactions.

Materials Science: Aniline is a fundamental component of conducting polymers. Incorporating pyrrolidine units into polymer backbones via the aniline functionality of this building block could lead to new materials with unique electronic and physical properties.

In essence, this compound serves as a versatile platform for chemical innovation. Its dual functionality allows for the systematic exploration of chemical space, paving the way for the discovery of new medicines, catalysts, and materials.

Data Tables

Table 1: Properties of this compound and its Dihydrochloride Salt

PropertyValue
Compound Name This compound
CAS Number (Dihydrochloride) 1203681-66-6 bldpharm.com
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Category Heterocyclic Building Block bldpharm.com
Form Often supplied as Dihydrochloride salt for stability and solubility bldpharm.comchemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B12330965 3-(Pyrrolidin-3-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-pyrrolidin-3-ylaniline

InChI

InChI=1S/C10H14N2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7,11H2

InChI Key

NCCAHXJXZSQBBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyrrolidin 3 Yl Aniline and Its Derivatives

Asymmetric and Stereoselective Synthesis Approaches

Asymmetric synthesis is paramount for producing chiral pyrrolidine (B122466) derivatives, as different stereoisomers can exhibit varied biological profiles. nih.gov Strategies to achieve high levels of stereocontrol include catalytic asymmetric hydrogenation, diastereoselective transformations, and the use of chiral auxiliaries or organocatalysts. nih.govmdpi.com

Catalytic Asymmetric Hydrogenation Strategies for Pyrrolidine Ring Construction

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters during the formation of the pyrrolidine ring from unsaturated precursors like pyrroles. Chiral transition-metal complexes are frequently employed to achieve high enantioselectivity.

Ruthenium and rhodium complexes featuring chiral phosphine (B1218219) ligands, such as PhTRAP, have proven effective in the asymmetric hydrogenation of substituted pyrroles to yield chiral pyrrolidines with high enantiomeric excesses. researchgate.net For instance, the hydrogenation of 2,3,5-trisubstituted pyrroles can be achieved using chiral ruthenium catalysts. researchgate.net Another approach involves the use of iridium-based catalysts for the hydrogenation of N-heterocycles. organic-chemistry.orgkcl.ac.uk A study demonstrated the preparation of pyrrolidine-oxazoline ligands for use in the asymmetric transfer hydrogenation of ketones, where catalysts derived from [Ru(p-cymene)Cl2]2 gave the highest enantioselectivities. kcl.ac.uk These methods provide direct access to enantioenriched pyrrolidine cores, which can be further functionalized.

Table 1: Examples of Catalysts in Asymmetric Hydrogenation for Pyrrolidine Synthesis

Catalyst SystemSubstrate TypeKey FeaturesReference
PhTRAP-Rhodium/RutheniumSubstituted PyrrolesHigh enantiomeric excesses achieved for heteroaromatics. researchgate.net
[Ru(p-cymene)Cl2]2 with Pyrrolidine-Oxazoline LigandsAcetophenone (B1666503)High enantioselectivity (up to 61% ee) in transfer hydrogenation. kcl.ac.uk
Cp*Ir ComplexPrimary Amines and DiolsCatalyzes N-heterocyclization to form cyclic amines. organic-chemistry.org

Diastereoselective and Enantioselective Transformations towards Chiral Derivatives

Diastereoselective and enantioselective transformations, such as cycloaddition reactions, are fundamental to constructing highly substituted pyrrolidines with multiple stereocenters. acs.org These methods often involve the reaction of dipolar species with alkenes to generate the five-membered ring in a controlled manner.

One prominent strategy is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for highly diastereoselective cycloadditions with azomethine ylides, yielding densely substituted proline derivatives with excellent control over up to four stereogenic centers. acs.org Furthermore, ligand-controlled, copper(I)-catalyzed asymmetric [3+2] cycloadditions have been developed to afford pyrrolidines with two adjacent quaternary stereocenters with high regio-, diastereo-, and enantioselectivity. acs.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines using novel phosphoramidite (B1245037) ligands also provides pyrrolidine products with excellent yields and selectivities. organic-chemistry.org

Chiral Auxiliary and Organocatalytic Inductions in Pyrrolidine Synthesis

The use of chiral auxiliaries—recoverable chiral molecules temporarily incorporated into a substrate—provides a reliable method for directing the stereochemical outcome of a reaction. Oppolzer's chiral sultam, for example, has been successfully employed as an auxiliary in asymmetric 1,3-dipolar cycloadditions to achieve a high level of diastereoselectivity in the synthesis of a key chiral pyrrolidine intermediate. acs.org Similarly, tert-butylsulfinamide can serve as an effective chiral auxiliary for the asymmetric synthesis of pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position via oxetane (B1205548) desymmetrization. organic-chemistry.org

In parallel, organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. beilstein-journals.orgnih.gov The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers). mdpi.combeilstein-journals.orgnih.gov These catalysts are highly effective in promoting asymmetric Michael additions, aldol (B89426) reactions, and cascade reactions to form highly functionalized, enantioenriched pyrrolidines. nih.govrsc.orgnih.gov For example, cinchona-derived bifunctional amino-squaramide catalysts have been used in cascade reactions to produce highly substituted pyrrolidines with quaternary stereocenters in high enantio- and diastereoselectivities. rsc.org

Table 2: Comparison of Chiral Induction Strategies in Pyrrolidine Synthesis

StrategyMethodExampleKey AdvantageReference
Chiral Auxiliary 1,3-Dipolar CycloadditionOppolzer's chiral sultamHigh diastereoselectivity, reliable control, auxiliary is recoverable. acs.org
Chiral Auxiliary Oxetane Desymmetrizationtert-ButylsulfinamideCreates all-carbon quaternary stereocenters with excellent diastereoselectivity. organic-chemistry.org
Organocatalysis Michael AdditionDiarylprolinol silyl ethersMetal-free, environmentally friendly, high enantioselectivity. beilstein-journals.orgnih.gov
Organocatalysis Cascade ReactionCinchonidine-derived amino-squaramideConstructs complex pyrrolidines with multiple stereocenters in a single operation. rsc.org

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. tandfonline.comresearchgate.net These reactions are particularly well-suited for the synthesis of complex heterocyclic scaffolds like pyrrolidine. tandfonline.comnih.gov

One-Pot Domino Reaction Sequences for Pyrrolidine-Fused Systems

Domino reactions, a subset of one-pot processes where subsequent reactions occur under the same conditions without the addition of new reagents, are powerful tools for constructing complex, fused-ring systems. A one-pot protocol combining an aza-Piancatelli rearrangement and a Conia-ene type reaction has been developed to synthesize cis-fused cyclopentenone-pyrrolidine scaffolds with good yields and diastereoselectivity. rsc.org

Another example involves the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from 2-aryl-pyrrolidines and alkynes through a domino process that includes oxidative dehydrogenation, cyclization, and aromatization, all promoted by a four-component catalytic system under aerobic conditions. rsc.org Similarly, fused pyrrolopiperazines have been synthesized with complete diastereoselectivity via a one-pot methodology that combines an Ugi MCR with a spontaneous enamine alkylation. nih.gov These sequences allow for the efficient assembly of complex polycyclic structures built upon a pyrrolidine core.

Catalyst-Free and Aqueous Medium Protocols in Pyrrolidine Derivatization

The development of synthetic protocols that minimize or eliminate the need for catalysts and utilize environmentally benign solvents like water is a central goal of green chemistry. Several MCRs for pyrrolidine synthesis have been adapted to these principles.

An efficient and sustainable one-pot, three-component domino reaction for synthesizing novel polycyclic pyrrolidine-fused spirooxindoles has been achieved under catalyst-free conditions at room temperature in an ethanol-water mixture. semanticscholar.org This approach offers high yields and avoids the use of toxic solvents and chromatographic purification. semanticscholar.org Additionally, some isocyanide-based multicomponent reactions for constructing imino-pyrrolidine-thione scaffolds have shown a "water-acceleration" effect, where the presence of water promotes the reaction to completion in a short time. acs.org The synthesis of flavonols from acetophenone and benzaldehyde (B42025) can also be promoted by pyrrolidine itself under aerobic conditions in water, highlighting the potential for aqueous-based organocatalysis. acs.org

Reaction Mechanisms of 3-Pyrroline-2-one (B142641) Derivatives with Amines

The synthesis of 3-pyrroline-2-ones, also known as 1,5-dihydro-2H-pyrrol-2-ones, represents a crucial area of heterocyclic chemistry, as these structures are precursors to a wide range of biologically active compounds, including derivatives related to the pyrrolidine core. nih.gov The reaction mechanisms to form these α,β-unsaturated-γ-lactams often involve the condensation of primary amines with dicarbonyl compounds or their equivalents.

A common and efficient method is the multicomponent reaction, which allows for the construction of complex molecules in a single step. One such mechanism begins with the acid-catalyzed condensation of an amine with an aldehyde to form an imine intermediate. This imine is then protonated to generate a more electrophilic iminium species. Concurrently, a 1,4-dicarbonyl synthon, such as an enol derivative of diethyl oxalacetate, acts as a nucleophile, attacking the iminium ion. This is followed by an intramolecular cyclization and dehydration sequence, ultimately yielding the substituted 3-pyrroline-2-one ring. nih.gov The use of a mild acid catalyst, such as citric acid, is often employed to facilitate these steps. nih.govresearchgate.net

Another well-established pathway involves the reaction of amines with 2,5-dimethoxy-2,5-dihydrofuran. tubitak.gov.trtubitak.gov.tr In an acidic aqueous medium, this furan (B31954) derivative hydrolyzes to form malealdehyde, a reactive 1,4-dicarbonyl intermediate. The primary amine then reacts with this intermediate, typically through a double condensation, leading to the formation of the pyrrolinone ring system after cyclization and water elimination. tubitak.gov.tr This one-pot procedure is effective for a variety of amino acid esters, demonstrating its versatility in incorporating diverse substituents onto the pyrrolinone nitrogen. tubitak.gov.trtubitak.gov.tr

The table below summarizes various synthetic approaches for 3-pyrroline-2-one derivatives involving amines.

MethodReactantsCatalyst/MediumKey Features
Multicomponent ReactionAromatic Aldehyde, Amine, Sodium Diethyl OxalacetateCitric Acid / EthanolForms polysubstituted 3-hydroxy-3-pyrroline-2-ones. nih.gov
Multicomponent ReactionAniline (B41778), Aldehyde, Diethyl AcetylenedicarboxylateCitric Acid / Ethanol (Ultrasound)Green, rapid, one-pot synthesis with high yields. researchgate.net
CondensationAmino Acid Esters, 2,5-Dimethoxy-2,5-dihydrofuranAcidic Water (pH 1)Simple one-pot reaction to form N-substituted pyrrolinones. tubitak.gov.tr
CondensationAmino Dicarboxylic Acid Esters, 2,5-Dimethoxy-2,5-dihydrofuranAcidic WaterSynthesis of pyrrolinones with dicarboxylic acid ester side chains. tubitak.gov.tr

Regioselective Functionalization and Derivatization Pathways

The dual functionality of 3-(pyrrolidin-3-yl)aniline, which contains both a primary aromatic amine and a secondary aliphatic amine, presents unique challenges and opportunities for regioselective functionalization. Developing synthetic pathways that can selectively modify either the aniline moiety or the pyrrolidine ring is critical for creating diverse derivatives for various applications, including medicinal chemistry.

The aniline amine is significantly less basic than the secondary amine of the pyrrolidine ring, a difference that can be exploited for selective reactions. Standard acylation or sulfonylation reactions, for instance, can often be performed with a degree of selectivity under carefully controlled conditions, as the more nucleophilic pyrrolidine nitrogen reacts faster. To achieve selectivity for the aniline moiety, the pyrrolidine nitrogen is typically protected first. Common protecting groups for secondary amines, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be installed, rendering the pyrrolidine nitrogen non-nucleophilic.

Once the pyrrolidine is protected, the aniline amine can undergo a wide range of transformations, including:

N-Alkylation and N-Arylation: Reactions like the Buchwald-Hartwig amination can be used to form C-N bonds, introducing aryl or heteroaryl substituents.

Acylation: Formation of amides by reaction with acyl chlorides or carboxylic acids.

Diazotization: Conversion of the primary amine to a diazonium salt, which can then be substituted with various nucleophiles (e.g., in Sandmeyer reactions) to introduce halides, cyano, or hydroxyl groups.

This protecting-group strategy allows for precise control over the reaction site, enabling the synthesis of a wide array of aniline-functionalized derivatives.

Modifying the pyrrolidine ring of this compound can be achieved through several methods, including classical nucleophilic substitution and modern C-H activation strategies.

Sₙ2 Substitution: For Sₙ2 reactions to occur, a suitable leaving group must be present on the pyrrolidine ring. This typically requires starting from a precursor such as a 3-hydroxypyrrolidine derivative. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), which can then be displaced by a variety of nucleophiles. This approach is fundamental in the synthesis of many pyrrolidine-containing drugs. For example, the Williamson ether synthesis, an Sₙ2 reaction, is used to introduce the pyrrolidine ring in the synthesis of the antiviral drug Paritaprevir by reacting a 3-hydroxy-L-proline derivative with a chlorophenanthridine. mdpi.com

C-H Functionalization: More recently, palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the direct functionalization of saturated heterocycles like pyrrolidine. acs.orgacs.org By using a directing group attached to the pyrrolidine nitrogen, it is possible to achieve high regio- and stereoselectivity. For instance, an aminoquinoline (AQ) directing group can facilitate the arylation of the C-3 or C-4 positions of the pyrrolidine ring. acs.orgacs.org This method avoids the need for pre-functionalized substrates and allows for the direct introduction of aryl groups with excellent control over the stereochemistry, typically yielding the cis-disubstituted product. acs.org

Reaction TypePositionReagentsKey Features
C(sp³)–H ArylationC-4Pd(OAc)₂, Aryl Iodide, K₂CO₃Requires C-3 aminoquinoline directing group; yields cis-3,4-disubstituted pyrrolidines. acs.org
C(sp³)–H ArylationC-3Pd(OAc)₂, Aryl Iodide, Ag₂CO₃Requires C-2 aminoquinoline directing group; yields cis-2,3-disubstituted pyrrolidines. acs.org

Nucleophilic addition reactions are another key strategy for functionalizing the pyrrolidine ring, often proceeding through the formation of a reactive intermediate such as an iminium ion or a nitrone.

The oxidation of an N-alkyl pyrrolidine can generate a cyclic iminium ion. This electrophilic species is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and cyanide. This allows for the introduction of carbon-based substituents at the C-2 or C-5 position (α to the nitrogen). While this method is highly effective for piperidines, its application to pyrrolidines can sometimes result in lower selectivity between the two α-positions. nih.gov

Alternatively, pyrrolidinyl nitrones can serve as precursors for functionalization. These nitrones can react with nucleophiles like Grignard reagents or alkynes. u-szeged.huresearchgate.net The nucleophile adds to the carbon of the C=N bond, and subsequent reduction of the resulting hydroxylamine (B1172632) yields the substituted pyrrolidine. This approach offers high stereoselectivity, enabling the synthesis of specific diastereomers. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. For a molecule like this compound, this involves developing synthetic routes that minimize waste, avoid hazardous materials, and are energy efficient. A key focus is the replacement of traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. unibo.it

The choice of solvent is a critical factor in the environmental impact of a chemical process. Several classes of green solvents have been explored for the synthesis of amines and heterocyclic compounds. mdpi.comrsc.orgrsc.org

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent for many reactions, including the synthesis of cyclic amines. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can act as both the solvent and catalyst in amination reactions. mdpi.com

Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization. rsc.orgrsc.org It is particularly advantageous for reactions involving gases, such as hydrogenations. rsc.orgrsc.org However, it is not suitable for reactions involving strong nucleophiles like amines, with which it can react. rsc.orgrsc.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (e.g., ball milling) can eliminate solvent waste entirely. organic-chemistry.org Ultrasound irradiation has also been used to promote reactions in green solvents like ethanol, often leading to shorter reaction times and higher yields. researchgate.net

The table below compares several environmentally benign solvents applicable to amine synthesis.

Solvent/ConditionKey AdvantagesPotential Limitations
WaterNon-toxic, non-flammable, readily available. mdpi.comLimited solubility for non-polar substrates.
Deep Eutectic Solvents (DESs)Low volatility, recyclable, can act as catalysts. mdpi.comCan be viscous, purification of product may be challenging.
Supercritical CO₂ (scCO₂)Non-toxic, easily removed, enhances gas solubility. rsc.orgrsc.orgRequires high-pressure equipment; reactive with some nucleophiles. rsc.orgrsc.org
Solvent-Free (Ball Milling)Eliminates solvent waste, rapid reaction times. organic-chemistry.orgNot suitable for all reaction types; scalability can be an issue.

In addition to solvents, the use of greener reagents, such as biodegradable acid catalysts like citric acid, further enhances the sustainability of synthetic pathways. researchgate.net

Atom Economy and Process Intensification in Reaction Design

In the contemporary synthesis of pharmaceutical intermediates such as this compound, the principles of green chemistry are paramount. Atom economy and process intensification are two core tenets that guide the development of sustainable, efficient, and safer manufacturing processes. By focusing on maximizing the incorporation of reactant atoms into the final product and redesigning processes to be dramatically more efficient, chemists can significantly reduce waste, energy consumption, and cost.

Atom Economy in Synthesis

Atom economy is a fundamental concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts.

One of the most critical steps in many synthetic routes to this compound is the reduction of a nitro group on a precursor molecule, such as 3-(3-nitrophenyl)pyrrolidine. Catalytic hydrogenation stands out as a method with exceptional atom economy for this transformation. mit.edu In this process, the nitro group is reduced using hydrogen gas (H₂) in the presence of a catalyst, typically palladium on carbon (Pd/C). The only byproduct generated is water (H₂O), resulting in a theoretical atom economy approaching 100%. This contrasts sharply with classical stoichiometric reduction methods, such as those using metals like iron or tin in acidic media, which generate significant amounts of metallic waste.

Another area where atom economy is crucial is in the construction of the chiral pyrrolidine ring. Modern biocatalytic methods offer highly efficient and atom-economical pathways. york.ac.uk Enzymes such as transaminases (TAs) and imine reductases (IREDs) can be employed to produce chiral amines from prochiral ketones or imines with very high enantioselectivity. researchgate.netmdpi.com These enzymatic reactions occur under mild conditions and avoid the need for protecting groups or harsh reagents, thus maximizing atom efficiency. wiley.com For instance, the asymmetric reductive amination of a suitable keto-precursor using an engineered amine dehydrogenase represents a highly atom-economical route to the chiral pyrrolidine core. mdpi.com

The table below compares the theoretical atom economy of different reaction types relevant to the synthesis of this compound precursors.

Reaction TypeReactantsProductsByproductsTheoretical Atom Economy
Catalytic Hydrogenation R-NO₂ + 3H₂R-NH₂2H₂OHigh (~90-99%)
[3+2] Cycloaddition Azomethine Ylide + AlkenePyrrolidineNone100%
Biocatalytic Reductive Amination R-Ketone + NH₃ + NADHR-Amine + H₂ONAD⁺, H₂OHigh
Stoichiometric Metal Reduction 2R-NO₂ + 3Sn + 12HCl2R-NH₂ + 3SnCl₄6H₂OLow

Note: The table provides a conceptual comparison. Actual atom economy will vary based on the specific substrates and reagents used.

Process Intensification through Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a primary tool for achieving this. nih.gov This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The catalytic hydrogenation of nitroarenes is an ideal candidate for process intensification using flow chemistry. mit.edu Performing this reaction in a micro-packed bed reactor enhances safety by minimizing the volume of hydrogen gas and catalyst used at any given time. mit.edu The superior heat and mass transfer characteristics of flow reactors prevent the formation of hot spots, leading to better selectivity and preventing runaway reactions. mit.edu This level of control allows for the use of higher temperatures and pressures, significantly accelerating reaction rates and improving throughput. nih.gov

Similarly, the synthesis of the pyrrolidine scaffold can be intensified using flow reactors. researchgate.net For example, [3+2] dipolar cycloaddition reactions involving unstable intermediates like azomethine ylides can be conducted more efficiently and safely in a flow system. cam.ac.uk The short residence times and precise temperature control minimize the decomposition of sensitive intermediates, leading to higher yields and purities of the desired pyrrolidine products. cam.ac.uk The integration of multiple reaction and purification steps into a single, automated flow sequence further streamlines the synthesis, reducing manual handling and potential for error. uc.pt

The following table summarizes the key advantages of using flow chemistry for reactions pertinent to the synthesis of this compound.

FeatureBatch ProcessingFlow ChemistryAdvantage for Synthesis
Safety Large volumes of hazardous materials (e.g., H₂).Small reactor volumes, minimal holdup of hazardous intermediates.Significantly reduced risk of explosion or exposure.
Heat Transfer Inefficient, potential for hot spots and runaway reactions.High surface-area-to-volume ratio, excellent heat dissipation.Superior temperature control, improved selectivity, and safety.
Mass Transfer Limited by stirring speed, especially in multiphasic systems (gas-liquid-solid).Enhanced mixing and interfacial area in microreactors.Faster reaction rates, improved efficiency for reactions like hydrogenation. mit.edu
Process Control Difficult to precisely control temperature, pressure, and residence time.Precise, real-time control over all reaction parameters.Higher consistency, reproducibility, and optimization capability.
Scalability Often requires re-optimization for different scales.Scaled by running longer or using multiple reactors in parallel ("numbering-up").More straightforward and predictable scale-up from lab to production.

By strategically designing synthetic routes that incorporate high atom economy reactions and employing process intensification technologies like continuous flow chemistry, the production of this compound can be made significantly more sustainable, safe, and cost-effective.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Pyrrolidin 3 Yl Aniline

High-Resolution Spectroscopic Characterization

Spectroscopic techniques provide fundamental information regarding the molecular structure, functional groups, and exact mass of a compound. High-resolution methods are particularly crucial for distinguishing between closely related isomers and for confirming elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each nucleus can be mapped, providing a detailed molecular blueprint.

For 3-(Pyrrolidin-3-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring and the pyrrolidine (B122466) ring. The aromatic protons of the aniline moiety would typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The protons on the pyrrolidine ring, being aliphatic, would resonate in the upfield region (δ 1.5-4.0 ppm). The methine proton at the C3 position of the pyrrolidine ring, being adjacent to both the nitrogen and the aniline ring, would likely appear as a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The aromatic carbons of the aniline ring would be observed in the δ 110-150 ppm range, while the aliphatic carbons of the pyrrolidine ring would appear in the δ 25-60 ppm range. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning these proton and carbon signals by showing their connectivity. researchgate.netmdpi.com

Interactive Data Table: Expected NMR Chemical Shifts for this compound

Atom Position (Aniline Ring)Expected ¹H Shift (ppm)MultiplicityExpected ¹³C Shift (ppm)
H-2~6.8-7.0d or t~115-118
C-1 (C-NH₂)--~145-148
C-2~6.8-7.0-~115-118
C-3 (C-Pyrrolidine)--~140-143
H-4~7.1-7.3t~129-131
C-4~7.1-7.3-~129-131
H-5~6.6-6.8d~113-116
C-5~6.6-6.8-~113-116
H-6~6.7-6.9s or d~117-120
C-6~6.7-6.9-~117-120
Atom Position (Pyrrolidine Ring) Expected ¹H Shift (ppm) Multiplicity Expected ¹³C Shift (ppm)
N-H~1.5-3.0br s-
H-2 (CH₂)~2.8-3.5m~45-55
C-2--~45-55
H-3 (CH)~3.5-4.0m~30-40
C-3--~30-40
H-4 (CH₂)~1.8-2.5m~25-35
C-4--~25-35
H-5 (CH₂)~2.8-3.5m~45-55
C-5--~45-55

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound would display characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) of the aniline group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) of the pyrrolidine ring would typically show a single N-H stretching band in a similar region. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, whereas aliphatic C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹. Other key signals include N-H bending vibrations around 1600 cm⁻¹ and C=C stretching vibrations from the aromatic ring between 1450 and 1600 cm⁻¹. researchgate.netnist.gov

Interactive Data Table: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (Aniline)N-H Stretch3350 - 3500 (two bands)
Secondary Amine (Pyrrolidine)N-H Stretch3300 - 3500 (one band)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (Pyrrolidine)C-H Stretch2850 - 2960
Primary AmineN-H Bend1590 - 1650
Aromatic RingC=C Stretch1450 - 1600
Aromatic C-HC-H Bend (out-of-plane)690 - 900
C-NC-N Stretch1250 - 1350

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄N₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value with a high degree of confidence (typically within 5 ppm). This technique is crucial for confirming the identity of the compound and distinguishing it from molecules with the same nominal mass but different elemental compositions. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, providing valuable structural insights.

Interactive Data Table: HRMS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₅N₂⁺163.1230
[M+Na]⁺C₁₀H₁₄N₂Na⁺185.1049
[M-NH₃]⁺C₁₀H₁₁N⁺145.0886
[C₇H₈N]⁺C₇H₈N⁺106.0651

Chromatographic Separation Coupled with Mass Spectrometry

While spectroscopy provides structural information, chromatography is essential for separating the target compound from impurities. Coupling liquid chromatography (LC) with mass spectrometry (MS) provides a powerful platform for both separation and identification.

Amines, particularly polar ones, can exhibit poor retention on standard reversed-phase LC columns and may have suboptimal ionization efficiency in the MS source. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties. researchgate.netresearchgate.net For this compound, derivatization can target either the primary aniline amine or the secondary pyrrolidine amine, or both.

The goal of derivatization in LC-MS is often to:

Increase hydrophobicity: Improves retention on reversed-phase columns.

Enhance ionization: Introduces a readily ionizable group (e.g., a permanent positive charge) to increase MS signal intensity. bioanalysis-zone.com

Improve fragmentation: Creates a derivative that produces a characteristic and predictable fragment ion, which is ideal for sensitive and selective detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. nih.gov

Various reagents can be employed for this purpose. For instance, dansyl chloride reacts with both primary and secondary amines to form highly fluorescent and readily ionizable derivatives. Reagents like p-toluenesulfonyl chloride can be used to derivatize amines, improving their chromatographic behavior and detection sensitivity in MS. nih.gov Another approach involves using reagents like diethyl ethoxymethylenemalonate (DEEMM), which react with amino compounds to form derivatives that exhibit a characteristic neutral loss during MS/MS fragmentation, allowing for targeted analysis. ut.ee

Interactive Data Table: Derivatization Reagents for Amine Analysis in LC-MS/MS

Derivatizing ReagentTarget Functional GroupKey Advantages
Dansyl ChloridePrimary & Secondary AminesIncreases hydrophobicity, adds a readily ionizable group, fluorescent tag.
Diethyl ethoxymethylenemalonate (DEEMM)Primary & Secondary AminesCreates a derivative with a predictable neutral loss (ethanol) for targeted MS/MS scanning. ut.ee
p-Toluenesulfonyl (Tosyl) ChloridePrimary & Secondary AminesImproves chromatographic retention and provides good MS response. nih.gov
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Primary & Secondary AminesAdds a bulky, hydrophobic group, improving retention; UV active.
Propionic AnhydridePrimary & Secondary AminesSimple derivatization to increase hydrophobicity and modify analyte properties for better retention. nih.gov

Impurity profiling—the identification and quantification of all potential impurities in a sample—is a mandatory requirement in pharmaceutical development. thermofisher.com For amine compounds, LC-MS/MS is a preferred technique due to its high sensitivity and selectivity. nih.govresearchgate.net

Developing a robust method for impurity profiling of this compound involves several key steps:

Column Selection: Amines can exhibit poor peak shape on traditional silica-based C18 columns due to interactions with residual silanol (B1196071) groups. Columns designed for amine analysis, such as those with end-capping technologies or hybrid particle technologies (e.g., Waters XTerra MS C18), are often used. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for retaining polar compounds. restek.com

Mobile Phase Optimization: The pH of the mobile phase is critical. At low pH, amines are protonated, which can improve peak shape but may reduce retention on reversed-phase columns. At high pH, amines are neutral, increasing retention but potentially causing poor peak shape. waters.com Buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used as they are volatile and compatible with MS detection.

MS Detection: High-resolution mass spectrometry is invaluable for impurity profiling, as it allows for the determination of the elemental composition of unknown peaks, facilitating their identification. thermofisher.com A typical workflow involves an initial full scan HRMS analysis to detect all ions, followed by targeted MS/MS experiments to fragment the ions of interest and elucidate their structures.

Trace Analysis: For detecting impurities at very low levels (trace analysis), techniques like MRM on a triple quadrupole mass spectrometer are employed. This approach offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target impurities. jfda-online.comlcms.cz

By systematically optimizing these parameters, a comprehensive method can be developed to separate, identify, and quantify this compound and its potential process-related impurities and degradation products with high confidence.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing of this compound

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray diffraction studies for the compound this compound have been identified. Consequently, detailed research findings, including crystallographic data such as unit cell parameters, space group, and crystal packing information, are not available in the public domain at this time.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, analysis of the crystal structure reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the material.

While crystallographic data for derivatives of pyrrolidine and aniline exist, this information cannot be extrapolated to accurately describe the solid-state structure of this compound due to the unique influence of its specific chemical structure on the crystal packing. The presence and position of the pyrrolidinyl and amino groups on the aniline ring will dictate the formation of a distinct hydrogen-bonding network and other intermolecular forces, resulting in a unique crystalline arrangement.

Without experimental single-crystal X-ray diffraction data for this compound, a definitive analysis of its solid-state structure and crystal packing remains unachievable.

Research Applications of 3 Pyrrolidin 3 Yl Aniline and Its Advanced Derivatives

Catalysis and Organocatalysis Research

The pyrrolidine (B122466) motif is a well-established privileged scaffold in asymmetric organocatalysis, primarily due to its ability to form key intermediates such as enamines and iminium ions. The presence of the aniline (B41778) group in 3-(pyrrolidin-3-yl)aniline offers a convenient handle for further functionalization, allowing for the synthesis of a diverse range of chiral catalysts and ligands.

The development of novel and efficient chiral organocatalysts is a cornerstone of modern asymmetric synthesis. The pyrrolidine ring, a central feature of the amino acid proline, is a key component in a multitude of successful organocatalysts. The synthesis of new pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine scaffold to create a specific chiral environment for a desired transformation.

While direct examples of organocatalysts derived from this compound are not extensively documented, the synthetic strategies employed for other chiral pyrrolidines can be applied. For instance, the aniline nitrogen can be functionalized to introduce bulky substituents or hydrogen-bond donors, which can influence the stereochemical outcome of a catalyzed reaction. New pyrrolidine-based organocatalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. These catalysts have proven effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. The modular nature of these synthetic routes allows for the tuning of the catalyst structure to optimize reactivity and selectivity for specific reactions.

Table 1: Examples of Chiral Pyrrolidine-Based Organocatalyst Scaffolds and Their Applications

Organocatalyst ScaffoldApplicationReference
Diarylprolinol silyl (B83357) ethersAsymmetric Michael additions nih.gov
Pyrrolidine-thiourea bifunctional catalystsEnantioselective α-chlorination of aldehydes nih.gov
Prolinamide-based organocatalystsAsymmetric aldol (B89426) reactions nih.gov

The aniline and pyrrolidine nitrogens in this compound present potential coordination sites for transition metals, making its derivatives attractive candidates for the development of novel ligands. The design of such ligands can be tailored to create specific steric and electronic environments around a metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Derivatives of this compound can act as bidentate or monodentate ligands. For example, the aniline nitrogen can be part of a larger chelating system, or the pyrrolidine nitrogen can be functionalized with donor groups. The modular synthesis of such ligands allows for the creation of a library of compounds with varying properties, which can be screened for optimal performance in various transition metal-catalyzed reactions, such as cross-coupling reactions. The development of novel, sterically bulky N-heterocyclic carbene (NHC) ligands, for instance, has been achieved through the modular alkylation of aniline, highlighting the versatility of aniline derivatives in ligand synthesis.

Materials Science and Engineering Applications

The bifunctional nature of this compound makes it a valuable building block for the synthesis of functional materials, including polymers and supramolecular assemblies. The aniline moiety can participate in polymerization reactions, while the pyrrolidine ring offers a site for introducing specific functionalities or for directing self-assembly processes.

Organic building blocks are fundamental to the creation of complex functional materials. This compound serves as a versatile building block, particularly in the synthesis of heterocyclic compounds which are integral to many functional materials. The presence of both a primary aromatic amine and a secondary aliphatic amine allows for orthogonal chemical modifications, enabling the construction of intricate molecular architectures. For instance, the aniline group can be diazotized and coupled to form azo dyes, or it can be used in the formation of polyamides or polyimides. The pyrrolidine nitrogen can be functionalized to introduce photoactive groups, redox-active moieties, or recognition sites for sensing applications.

The incorporation of specific molecular building blocks into polymeric and supramolecular structures is a key strategy for developing materials with tailored properties. The structure of this compound is well-suited for this purpose. The aniline group can be incorporated into polymer backbones through step-growth polymerization, leading to materials with potentially interesting thermal and mechanical properties.

Furthermore, the pyrrolidine ring can act as a hydrogen-bonding motif or a coordination site to drive the formation of well-defined supramolecular architectures. frontiersin.org The dynamic and reversible nature of non-covalent interactions in supramolecular chemistry allows for the creation of self-healing materials, stimuli-responsive systems, and ordered nanostructures. The self-assembly of molecular components into complex architectures is a powerful tool for producing functional materials. frontiersin.org The integration of this compound derivatives into such systems could lead to novel materials for applications in electronics, sensing, and catalysis.

Chemical Biology and Medicinal Chemistry Research (Design and Synthesis Focus)

The pyrrolidine scaffold is a common motif in a vast number of biologically active natural products and synthetic drugs. mdpi.comnih.gov Its prevalence is due to its ability to introduce conformational rigidity, provide a key interaction point with biological targets, and serve as a versatile synthetic handle. The aniline moiety in this compound provides an additional site for modification, allowing for the design and synthesis of a wide range of potential therapeutic agents.

The design of new bioactive molecules often involves the combination of different pharmacophores to create hybrid compounds with improved or novel activities. The this compound scaffold is an excellent starting point for such endeavors. For example, the aniline group can be acylated, sulfonated, or used in the synthesis of various heterocyclic rings to explore structure-activity relationships (SAR).

A notable example is the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, which have shown promising antibacterial activity. nih.gov In this case, the this compound core is elaborated to create a complex heterocyclic system that inhibits inorganic pyrophosphatase, a potential target for novel antibacterial agents. nih.gov The synthesis of these compounds highlights the utility of the this compound scaffold in generating libraries of compounds for biological screening.

Scaffold for the Construction of Novel Heterocyclic Compound Libraries

The this compound framework serves as a foundational scaffold for generating libraries of novel heterocyclic compounds. researchgate.net The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in many biologically active molecules and natural products. nih.govresearchgate.net Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a desirable attribute in modern drug design. researchgate.netnih.gov

Medicinal chemists utilize the this compound scaffold in combinatorial chemistry to create large, diverse collections of molecules. nih.govresearchgate.netnih.gov Through techniques like split-pool synthesis, a vast number of distinct compounds can be generated by systematically introducing a variety of substituents onto the core scaffold. nih.govcrsubscription.comajrconline.org This approach accelerates the discovery of new bioactive compounds by enabling high-throughput screening against various biological targets. nih.gov The synthesis of these libraries often involves modifying both the aniline and the pyrrolidine components of the parent molecule, leading to a wide array of structurally distinct derivatives. organic-chemistry.orgtandfonline.comijtsrd.com

The inherent reactivity of the aniline's amino group and the secondary amine of the pyrrolidine ring allows for a multitude of chemical transformations, facilitating the construction of more complex heterocyclic systems. This versatility has made this compound and its derivatives a subject of interest in the development of new synthetic methodologies for creating diverse chemical libraries. organic-chemistry.orgnih.gov

Design and Synthesis of Enzyme Modulators (e.g., Kinase Inhibitors, PARP Inhibitors)

The this compound scaffold has been instrumental in the design and synthesis of various enzyme modulators, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov

Kinase Inhibitors: The pyrrolidine ring is a common structural motif in a number of kinase inhibitors. Its ability to adopt specific conformations allows for precise interactions with the kinase active site. By functionalizing the this compound core, researchers can develop potent and selective inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.

PARP Inhibitors: Derivatives of this compound have been successfully utilized in the synthesis of potent PARP inhibitors. nih.gov PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.govmdpi.comresearchgate.net The general structure of many PARP inhibitors includes a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, and the this compound moiety can be elaborated to incorporate these necessary features. nih.govmdpi.com For instance, a series of benzimidazole carboxamide derivatives incorporating a pyrrolidine ring have been synthesized and shown to exhibit significant PARP inhibition. nih.gov

The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The table below summarizes some advanced derivatives of this compound that have been investigated as PARP inhibitors.

Compound IDModification on Pyrrolidine NitrogenModification on Aniline RingTarget EnzymeReference
5cj 3-(4-Chlorophenyl)-3-oxopropylBenzimidazole-4-carboxamidePARP nih.gov
5cp Substituted propyl chainBenzimidazole-4-carboxamidePARP nih.gov
5cl 3-AminopropylBenzimidazole-4-carboxamidePARP nih.gov

Development of Receptor Ligands (e.g., 5-HT6 Receptor Ligands)

The this compound scaffold has also been explored in the development of ligands for various receptors, with a notable focus on the serotonin 5-HT6 receptor. mdpi.comportico.org The 5-HT6 receptor, primarily expressed in the central nervous system, is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia. mdpi.comportico.orgnih.gov

Researchers have designed and synthesized numerous derivatives of this compound to act as potent and selective 5-HT6 receptor antagonists. nih.govresearchgate.netuniba.it These compounds often feature the pyrrolidine ring as a key element for interacting with the receptor binding site. The aniline portion of the molecule provides a convenient point for introducing various substituents to modulate affinity and selectivity. For example, the synthesis of novel 1,3,5-triazine derivatives incorporating a pyrrolidine moiety has led to the discovery of potent 5-HT6 receptor ligands. nih.gov

The stereochemistry of the pyrrolidine ring can also play a crucial role in receptor binding and functional activity. It has been observed that different enantiomers of pyrrolidine-containing compounds can exhibit distinct pharmacological profiles, with one acting as an agonist and the other as an antagonist. researchgate.net This highlights the importance of stereoselective synthesis in the development of targeted receptor ligands. nih.gov

The following table presents examples of pyrrolidine-containing structures that have been investigated as 5-HT6 receptor ligands.

Compound ClassKey Structural FeaturesReceptor TargetPharmacological Activity
1,3,5-Triazine Derivatives Pyrrolidine linked to a triazine core5-HT6Antagonist/Agonist
N1-(Benzenesulfonyl)tryptamines Pyrrolidine as part of a larger structure5-HT6Antagonist
5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles (R)- and (S)-pyrrolidin-2-ylmethyl indole5-HT6Agonist and Antagonist

Exploration in Chemical Probe Development for Biological Systems

The this compound scaffold holds potential for the development of chemical probes, which are small molecules used to study and manipulate biological systems. nih.govljmu.ac.ukresearchgate.net An effective chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. researchgate.net The structural versatility of this compound allows for the systematic modification of its properties to meet these stringent criteria.

By incorporating reporter groups such as fluorescent tags or photoaffinity labels onto the this compound core, researchers can create probes to visualize and identify the molecular targets of bioactive compounds. ljmu.ac.uk These probes are invaluable tools for target validation and for elucidating the complex signaling pathways within cells. The synthesis of such probes often involves multi-step synthetic sequences where the this compound serves as a key intermediate. mdpi.com

The development of chemical probes from this scaffold can be guided by computational modeling and structure-based design to optimize their interaction with the target of interest. nih.gov While specific examples of chemical probes directly derived from this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules has been successfully used to create probes for a variety of biological targets. nih.govljmu.ac.uk

Studies in Corrosion Inhibition Mechanisms Utilizing Pyrrolidine-Containing Structures

Beyond its applications in drug discovery, the pyrrolidine structural motif, as found in this compound, has been investigated for its utility in materials science, specifically in the field of corrosion inhibition. researchgate.netresearchgate.net Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netnih.govnih.govnih.gov

The mechanism of corrosion inhibition by pyrrolidine-containing compounds involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netnih.govnih.gov This adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the heteroatoms (in this case, the nitrogen of the pyrrolidine ring and the aniline) and the vacant d-orbitals of the metal, forming a coordinate-type bond. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that pyrrolidine derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The efficiency of inhibition generally increases with the concentration of the inhibitor. researchgate.netresearchgate.net

Quantum chemical studies, using methods like Density Functional Theory (DFT), have been employed to correlate the molecular structure of pyrrolidine derivatives with their inhibition efficiency. mdpi.comrsdjournal.orgresearchgate.net These studies analyze parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment to predict the adsorption behavior and inhibitive properties of these molecules. mdpi.comrsdjournal.org

The following table summarizes key findings from studies on pyrrolidine-containing corrosion inhibitors.

Study TypeMethodKey FindingsReference
Electrochemical Potentiodynamic Polarization, EISPyrrolidine derivatives act as cathodic or mixed-type inhibitors. Inhibition efficiency increases with concentration. researchgate.netresearchgate.net
Gravimetric Weight Loss MeasurementsConfirms the protective effect of pyrrolidine compounds on metal surfaces. researchgate.netresearchgate.net
Surface Analysis SEM, EDX, AFMVisualizes the formation of a protective film of the inhibitor on the metal surface. nih.govtandfonline.com
Theoretical Quantum Chemical Calculations (DFT)Correlates molecular properties (HOMO, LUMO, dipole moment) with inhibition efficiency. mdpi.comrsdjournal.orgresearchgate.net

Emerging Research Directions and Future Perspectives for 3 Pyrrolidin 3 Yl Aniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(Pyrrolidin-3-yl)aniline derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening of novel analogues.

Automated synthesis platforms, often coupled with flow reactors, are revolutionizing the exploration of the chemical space around the this compound scaffold. These systems can perform a large number of reactions in parallel, enabling the rapid generation of libraries of derivatives with diverse substitutions on both the pyrrolidine (B122466) and aniline (B41778) moieties. High-throughput experimentation (HTE) can be employed to quickly screen for optimal reaction conditions, significantly reducing the time required for methods development. The integration of robotic systems for reagent handling and purification further accelerates the design-make-test-analyze cycle, a cornerstone of modern drug discovery and materials science.

TechnologyAdvantages for this compound SynthesisKey Research Findings
Flow Chemistry Enhanced safety for hazardous reactions (e.g., nitrations, hydrogenations). Precise control over reaction parameters leading to higher yields and purity. Facilitates multi-step, telescoped syntheses.Continuous flow synthesis of anilines via chemoenzymatic reduction has been demonstrated, offering a green alternative to traditional methods. Modular flow reactors have been successfully used for the synthesis of pyrrolidines via dipolar cycloaddition reactions.
Automated Synthesis High-throughput synthesis of derivative libraries. Rapid optimization of reaction conditions. Integration with purification and analytical technologies.Automated platforms have been used to generate over 1000 iminopyrrolidine derivatives in a miniaturized format. Capsule-based automated synthesis has been developed for the efficient assembly of complex molecules like PROTACs, a strategy applicable to functionalized this compound derivatives.

Exploration of Novel Bioisosteric Replacements in Derivative Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For derivatives of this compound, the exploration of novel bioisosteres for both the pyrrolidine and aniline moieties is a promising avenue for future research.

The aniline group, while a versatile synthetic handle, can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. nih.gov Saturated carbocycles and other non-aromatic rings are being investigated as bioisosteres for the aniline moiety to mitigate this liability. nih.govnih.gov These replacements can also increase the three-dimensionality (sp³ fraction) of the molecule, which is often associated with improved developability profiles. nih.gov For instance, replacing the aniline ring with a bicyclo[1.1.1]pentane or a cubane system could lead to analogues with enhanced solubility and metabolic stability. nih.gov

The pyrrolidine ring itself can also be the subject of bioisosteric replacement. Depending on the biological target and the desired properties, alternative five-membered saturated heterocycles, such as piperidine or tetrahydrofuran, could be explored. The choice of bioisostere can influence the compound's basicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical for molecular recognition. Iterative bioisosteric replacements of the pyrrolidine ring in other molecular scaffolds have led to the discovery of compounds with superior properties.

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
Aniline Bicyclo[1.1.1]pentane, Cubane, AminonorbornanesMitigate metabolic instability and potential toxicity associated with the aniline group. Increase three-dimensionality and improve physicochemical properties. nih.govnih.gov
Aniline Pyridine, PyrimidineModulate basicity, introduce hydrogen bond acceptors, and alter solubility. frontiersin.org
Pyrrolidine Piperidine, AzetidineAlter ring size and conformational flexibility, which can impact binding to biological targets.
Pyrrolidine Tetrahydrofuran, ThiolaneReplace the basic nitrogen to modulate pKa and hydrogen bonding capabilities.

Development of Advanced In Situ Analytical Platforms for Reaction Monitoring

The development and optimization of synthetic routes for this compound and its derivatives can be significantly accelerated by the use of advanced in situ analytical platforms. Process Analytical Technology (PAT) tools enable real-time monitoring of reaction kinetics, intermediate formation, and product purity, providing a deeper understanding of the chemical transformations as they occur. nih.gov

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are increasingly being integrated into both batch and flow reactors. nih.gov These non-invasive methods allow for the continuous collection of data without the need for sampling, which can be particularly advantageous for reactions involving sensitive or short-lived intermediates. For the synthesis of this compound derivatives, in situ spectroscopy can be used to monitor key steps such as the reduction of a nitro group to an aniline or the formation of the pyrrolidine ring.

The data generated from these in situ analytical platforms can be used to build kinetic models of the reactions, which in turn can be used to optimize reaction conditions for improved yield and efficiency. Furthermore, the real-time monitoring of impurities can help to ensure the quality and consistency of the final product, a critical consideration in the pharmaceutical industry. The combination of in situ analytics with automated synthesis platforms creates a powerful feedback loop for rapid process development and optimization.

Analytical TechniqueApplication in this compound SynthesisAdvantages
In Situ FTIR/Raman Monitoring the disappearance of starting materials and the appearance of products in real-time. Identifying key reaction intermediates.Non-invasive, provides structural information, suitable for both batch and flow chemistry.
In Situ NMR Detailed structural elucidation of intermediates and products. Quantitative analysis of reaction components.Provides rich structural information, highly quantitative.
Mass Spectrometry Real-time monitoring of reaction progress by tracking the mass of reactants, intermediates, and products.High sensitivity and specificity, can identify unexpected byproducts.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Materials Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds and materials based on the this compound scaffold. These computational tools can analyze vast datasets to identify complex structure-property relationships, predict the characteristics of virtual compounds, and even propose novel molecular structures with desired attributes. nih.govnih.gov

In the context of drug discovery, ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new this compound derivatives. mdpi.com This predictive power allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby reducing the time and cost of research and development. Generative AI models can even design novel molecules from scratch, exploring a much broader chemical space than is possible with traditional methods. nih.gov

AI/ML ApplicationRelevance to this compoundPotential Impact
Predictive Modeling Prediction of biological activity, ADME/Tox properties, and material characteristics of derivatives.Prioritization of synthetic targets, reduction in experimental costs, and accelerated discovery timelines. mdpi.com
Generative Models De novo design of novel this compound analogues with optimized properties.Exploration of novel chemical space and identification of non-obvious structure-activity relationships. nih.gov
Synthesis Prediction Retrosynthetic analysis and prediction of optimal reaction conditions.Facilitates the planning of efficient synthetic routes for complex derivatives.
Data Analysis Identification of structure-property relationships from high-throughput screening data.Deeper understanding of the chemical space and guidance for future design iterations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.